molecular formula C17H16ClFO B1343508 4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898753-94-1

4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1343508
CAS No.: 898753-94-1
M. Wt: 290.8 g/mol
InChI Key: DLHYNKBWWSAVSP-UHFFFAOYSA-N
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Description

4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a fluorine atom, and a dimethylphenyl group attached to a propiophenone backbone

Preparation Methods

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2,5-dimethylbenzene with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, especially under basic conditions or with the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone can be compared with other similar compounds, such as:

    4-Chloro-3-(2,5-dimethylphenyl)-2’-fluorobenzophenone: Similar structure but with a different functional group.

    4-Chloro-3-(2,5-dimethylphenyl)-2’-fluorobenzamide: Contains an amide group instead of a ketone.

    4-Chloro-3-(2,5-dimethylphenyl)-2’-fluorobenzyl alcohol: Contains an alcohol group instead of a ketone.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHYNKBWWSAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644754
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-94-1
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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